molecular formula C20H26O3 B107358 7-Oxodehydroabietic acid CAS No. 18684-55-4

7-Oxodehydroabietic acid

Cat. No. B107358
CAS RN: 18684-55-4
M. Wt: 314.4 g/mol
InChI Key: MSWJSDLNPCSSNW-MISYRCLQSA-N
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Description

7-Oxodehydroabietic acid is a diterpene resin acid isolated from the roots of the pine Pinus densiflora . It has a molecular formula of C20H26O3 . It plays a defensive role against herbivorous insects via insect endocrine-disrupting activity .


Synthesis Analysis

The synthesis of 7-Oxodehydroabietic acid is relatively complex. It involves the extraction of dehydroabietic acid from rosin or rosin oil, followed by an oxidation reaction to produce 7-Oxodehydroabietic acid . In a study, seven new C-7 acylhydrazone derivatives of dehydroabietic acid were synthesized from dehydroabietic acid through benzylic oxidation, condensation with hydrazine hydrate, followed by nucleophilic substitution reactions with a variety of substituted aromatic acids .


Molecular Structure Analysis

The molecular weight of 7-Oxodehydroabietic acid is 314.419 Da . The IUPAC Standard InChI of its methyl ester is InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3 .

Scientific Research Applications

Protein Conjugation and Sensitizing Properties

7-Oxodehydroabietic acid has been studied for its protein conjugation (haptenation) capabilities, particularly in the context of dermal sensitization. The compound is known to form conjugates with proteins, which may play a role in allergic contact dermatitis and occupational asthma. This resin acid, found in aerosols from soldering and rosin solids, accumulates in the plasma membrane and can bind covalently to membrane proteins. This process is significant for understanding negative health effects like occupational asthma (Smith et al., 1999).

Contact Allergy and Immunogenic Response

In the context of contact allergy, 7-oxodehydroabietic acid was identified as a contact allergen in Portuguese colophony. It was found to be a significant allergen, with studies demonstrating a pattern of cross-reactivity among patch-tested patients. This research is pivotal for understanding allergenic responses in individuals exposed to gum rosin (Karlberg et al., 1988).

Monitoring and Analytical Methods

The use of 7-oxodehydroabietic acid as a marker for oxidized resin acids, known contact allergens in colophonium, has been explored. Techniques like HPLC/positive ion electrospray-mass spectrometry have been used for determining this resin acid in wood dust-containing air samples. This research contributes significantly to environmental monitoring and occupational health (Axelsson et al., 2011).

Dermal Exposure Assessment

Studies have developed methods for quantifying dermal exposure to 7-oxodehydroabietic acid during wood pellet production. This research is crucial for assessing occupational health risks in industries dealing with wood and wood products (Eriksson et al., 2008).

Electrooxidative Functionalizations

Research on the electrooxidative functionalizations of dehydroabietic acid has led to the formation of 7-oxodehydroabietic acid methyl ester. This work contributes to the field of organic chemistry and the understanding of chemical reactions involving resin acids (Uneyama et al., 1987).

Diterpenes from Heartwood

7-Oxodehydroabietic acid has been isolated from the heartwood of Picea morrisonicola. This discovery of new diterpenes, including 7-oxodehydroabietic acid, expands the knowledge of natural products chemistry and their potential applications (Kuo et al., 2004).

Safety And Hazards

The safety data sheet for 7-Oxodehydroabietic acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also recommends washing thoroughly after handling, removing contaminated clothing and washing before reuse, avoiding ingestion and inhalation, keeping away from sources of ignition, and avoiding prolonged or repeated exposure .

Future Directions

Research on 7-Oxodehydroabietic acid is ongoing. A recent study has shown that resin acids, including 7-Oxodehydroabietic acid, play key roles in shaping microbial communities during the degradation of spruce bark . This suggests that 7-Oxodehydroabietic acid and its derivatives could be potential tracers of biotic and abiotic degradation of terrestrial higher plants in the environment .

properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWJSDLNPCSSNW-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075074
Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxodehydroabietic acid

CAS RN

18684-55-4
Record name 7-Oxodehydroabietic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18684-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxodehydroabietic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-OXODEHYDROABIETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8PNL8FLID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
679
Citations
PA Smith - Applied Occupational and Environmental Hygiene, 1999 - Taylor & Francis
… to conjugation of 7-oxodehydroabietic acid with lysine side chains of … for 7-oxodehydroabietic acid, this compound may be a useful … (19) Interestingly,7-oxodehydroabietic acid has been …
Number of citations: 9 www.tandfonline.com
TA van Beek, FW Claassen, J Dorado… - Journal of natural …, 2007 - ACS Publications
Dehydroabietic acid (DHA) (1) is one of the main compounds in Scots pine wood responsible for aquatic and microbial toxicity. The degradation of 1 by Trametes versicolor and …
Number of citations: 54 pubs.acs.org
I Pastorova, KJ Van der Berg, JJ Boon… - Journal of analytical and …, 1997 - Elsevier
… , of which 7-oxodehydroabietic acid, 15-hydroxy-dehydroabietic acid and 7-oxo-15-hydroxy-dehydroabietic acid are the most abundant 5, 10, 11(Fig. 2). 7-Oxodehydroabietic acid has …
Number of citations: 110 www.sciencedirect.com
S Prinz, U Müllner, J Heilmann… - Journal of natural …, 2002 - ACS Publications
… Compound 10 showed close structural similarities to 15-hydroxydehydroabietic acid, 7-oxodehydroabietic acid, 15-hydroxy-7-oxodehydroabietic acid, and 15-hydroperoxyabietic acid …
Number of citations: 80 pubs.acs.org
AT Karlberg, A Boman, U Hacksell… - Contact …, 1988 - Wiley Online Library
7‐oxodehydroabietic acid and 15‐… ‐hydroxy‐7‐oxodehydroabietic acid, was synthesized and identified as a component of Portuguese gum rosin. 7‐oxodehydroabietic acid was found …
Number of citations: 75 onlinelibrary.wiley.com
Y Li, X Xu, M Niu, J Chen, J Wen, H Bian, C Yu… - Energy & …, 2019 - ACS Publications
… As shown in Table 3, the oxidation products mainly included dehydroabietic acid, palustric acid, 7-oxodehydroabietic acid, neoabietic acid, 7-methoxy-tetradehydroabietic acid, 12-…
Number of citations: 19 pubs.acs.org
K Al-Falah, J Schachter, D Sasseville, W Alwan… - Dictionary of Contact …, 2021 - Springer
63.326 7-Oxodehydroabietic Acid … 63.326 7-Oxodehydroabietic Acid CAS Registry Number [18684-55-4] 7-Oxodehydroabietic acid is an auto-oxidation product of …
Number of citations: 2 link.springer.com
H Kato-Noguchi, F Kimura, O Ohno… - Journal of plant …, 2017 - Elsevier
… -7-oxodehydroabietate and 7-oxodehydroabietic acid. Those … -7-oxodehydroabietate and 7-oxodehydroabietic acid for the … -7-oxodehydroabietate and 7-oxodehydroabietic acid in the …
Number of citations: 38 www.sciencedirect.com
MP Colombini, F Modugno… - Journal of Mass …, 2005 - Wiley Online Library
… factors and/or ageing, which help to shed light on the degradation processes undergone by the material, for example, the oxidation of dehydroabietic acid into 7-oxodehydroabietic acid …
VJJ Martin, WW Mohn - Journal of bacteriology, 2000 - Am Soc Microbiol
… shown that 7-oxodehydroabietic acid is … 7-oxodehydroabietic acid is the substrate for the diterpenoid dioxygenase DitA (21). The present study indicates that 7-oxodehydroabietic acid is …
Number of citations: 61 journals.asm.org

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